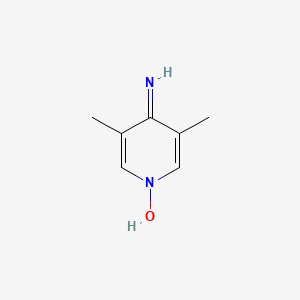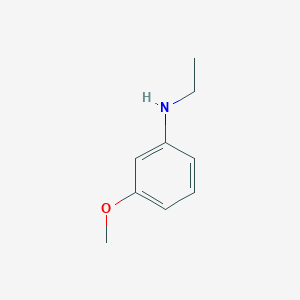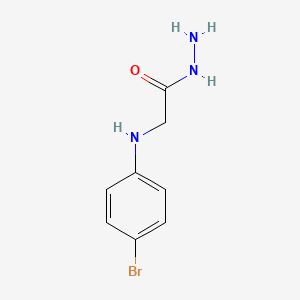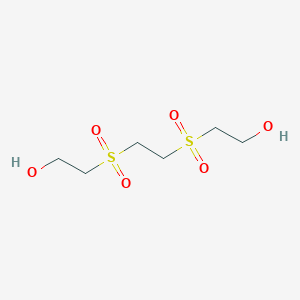
1-Hydroxy-3,5-diméthylpyridin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE is a heterocyclic organic compound that features a pyridine ring substituted with hydroxyl and imine groups
Applications De Recherche Scientifique
4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with hydroxylamine under acidic conditions to introduce the hydroxyl and imine functionalities. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently.
Industrial Production Methods: In an industrial setting, the synthesis of 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,5-dimethylpyridine-4-one.
Reduction: Formation of 1-amino-3,5-dimethylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and imine groups allow the compound to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyridine: Lacks the hydroxyl and imine groups, resulting in different chemical reactivity and biological activity.
1-Hydroxy-2,4-dimethylpyridin-3-imine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
4-Hydroxy-3,5-dimethylpyridine:
Uniqueness: 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE is unique due to the presence of both hydroxyl and imine groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-hydroxy-3,5-dimethylpyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGLEZWTMEYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C(C1=N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313547 |
Source


|
| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76139-65-6 |
Source


|
| Record name | NSC272272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)



